molecular formula C14H17NO3 B1423571 methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate CAS No. 1354970-52-7

methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate

Cat. No. B1423571
M. Wt: 247.29 g/mol
InChI Key: QZCQSCWQKLPTLU-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is commonly referred to as MMB-2201 and belongs to the class of synthetic cannabinoids. MMB-2201 is a potent agonist of the cannabinoid receptor CB1 and CB2, which are responsible for the physiological and psychoactive effects of cannabis.

Scientific Research Applications

Bioactive Compounds and Pharmacological Profile

  • Methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate, due to its pyrrolidine structure, is closely related to compounds explored for their pharmacological potential. The pyrrolidine ring is used widely in medicinal chemistry for treating human diseases due to its ability to explore the pharmacophore space efficiently and contribute to the stereochemistry of the molecule. Compounds with this structure, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives, have shown a range of bioactivities in different biological systems through their interactions with various enzymes and receptors. The potential for binding through weak interactions, such as hydrogen bonds and coordination bonds, makes these compounds significant in biological applications (Li Petri et al., 2021).

Stereochemistry and Biological Activity

  • The stereochemistry of compounds structurally similar to methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate, like phenylpiracetam and its methyl derivative, has been investigated to understand their pharmacological profiles. Enantiomerically pure versions of these compounds have been explored for their central nervous system (CNS) activity. The relationship between the configuration of the stereocenters and the biological properties of the respective enantiomers has been established, showing that the pharmacological advantages of certain stereoisomers justify the need for drug substance purification from the less active ones (Veinberg et al., 2015).

Functional Chemical Groups and CNS Activity

  • Heterocyclic compounds with pyrrolidine rings, similar to methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate, have been identified as potential lead molecules for synthesizing compounds with CNS activity. Functional chemical groups in these compounds, such as nitrogen, sulfur, and oxygen, contribute to their significant role in organic chemistry. These heterocycles replace carbon in a benzene ring to form structures like pyridine, which, due to their heteroatom content, can have effects ranging from depression to euphoria and convulsion in the CNS (Saganuwan, 2017).

properties

IUPAC Name

methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10-5-3-6-11(9-10)13(16)15-8-4-7-12(15)14(17)18-2/h3,5-6,9,12H,4,7-8H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCQSCWQKLPTLU-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N2CCC[C@@H]2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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